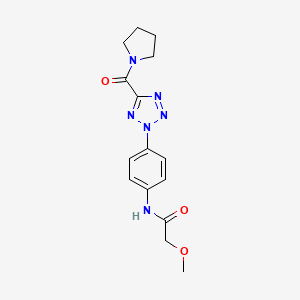

2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide

Description

2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a synthetic small molecule featuring a tetrazole core substituted with a pyrrolidine-carbonyl group and an acetamide side chain. The tetrazole ring (2H-tetrazol-2-yl) is a nitrogen-rich heterocycle known for metabolic stability and bioisosteric replacement of carboxylic acids . The pyrrolidine-1-carbonyl substituent introduces a conformationally restricted tertiary amine, which may influence receptor binding or enzymatic interactions .

Properties

IUPAC Name |

2-methoxy-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3/c1-24-10-13(22)16-11-4-6-12(7-5-11)21-18-14(17-19-21)15(23)20-8-2-3-9-20/h4-7H,2-3,8-10H2,1H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXRQPNUKVYSTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₁₈N₆O₂

- Molecular Weight : 382.39 g/mol

- CAS Number : 1396801-88-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine and tetrazole moieties. The specific synthetic route can affect the yield and purity of the final product, which is crucial for subsequent biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrrolidine structures have shown significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 25 | Induces apoptosis via caspase activation |

| Compound B | HCT116 | 30 | Inhibits cell proliferation |

| Compound C | MCF7 | 20 | Disrupts mitochondrial function |

Studies indicate that structural modifications can significantly enhance anticancer activity. For example, the introduction of specific substituents on the phenyl ring has been correlated with increased cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy Against Resistant Strains

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 8 µg/mL |

| Compound E | Klebsiella pneumoniae | 16 µg/mL |

| Compound F | Pseudomonas aeruginosa | 32 µg/mL |

The mechanism behind this antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies

-

Case Study on Anticancer Activity :

A recent study evaluated the effects of a series of pyrrolidine derivatives on A549 cells. The results indicated that compounds with a methoxy group exhibited enhanced anticancer properties compared to their non-methoxy counterparts, suggesting that such modifications could be pivotal in drug design. -

Case Study on Antimicrobial Resistance :

Another investigation focused on the efficacy of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that certain modifications in the tetrazole ring significantly improved antimicrobial potency, providing insights into developing new treatments for resistant infections.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrrolidine and tetrazole structures exhibit significant anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The incorporation of the pyrrolidine moiety in 2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide may enhance its efficacy against specific cancer types by targeting pathways involved in cell proliferation and survival.

Neuropharmacological Effects

Research has highlighted the potential of compounds similar to this compound as modulators of sigma receptors, which are implicated in neuroprotection and neurodegenerative diseases. Studies suggest that such compounds can act as positive allosteric modulators, enhancing the receptor's activity and potentially offering therapeutic benefits for conditions like Alzheimer's disease and depression .

Anti-inflammatory Properties

The presence of the tetrazole ring is associated with anti-inflammatory effects. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could be explored for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the pyrrolidine derivative followed by coupling reactions with the tetrazole-containing phenolic compound. The optimization of synthetic routes is crucial for enhancing yield and purity, which directly impacts biological evaluation outcomes.

Biological Evaluation

In a study evaluating the biological activity of related compounds, it was found that modifications to the acetamide structure significantly influenced receptor binding affinity and biological activity . This suggests that further exploration into structural variations of this compound could yield more potent derivatives.

Patent Literature

Patents have been filed concerning the synthesis and application of compounds featuring similar structures, indicating a growing interest in their therapeutic potential . These documents provide insights into proprietary methods for enhancing bioavailability and pharmacokinetic properties.

Chemical Reactions Analysis

Amide Bond Hydrolysis and Transamidation

The central acetamide group undergoes hydrolysis under acidic or basic conditions. While no direct experimental data exists for this compound, analogous pyrrolidine-carbonyl acetamides show predictable cleavage patterns:

Transamidation with primary amines (e.g., benzylamine) in DMF at 120°C yields N-substituted derivatives, though competing tetrazole ring decomposition may occur .

Tetrazole Ring Reactivity

The 2H-tetrazole ring exhibits cycloaddition and ring-opening behavior:

[3+2] Cycloadditions

The tetrazole reacts with electron-deficient alkynes or nitriles under thermal or catalytic conditions:

Ring-Opening Reactions

Strong acids or bases induce tetrazole decomposition:

Methoxy Group Functionalization

The 2-methoxy substituent participates in nucleophilic demethylation and halogenation:

Pyrrolidine-Carbonyl Modifications

The pyrrolidine moiety undergoes reductive amination and ring-opening:

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

Synthetic Utility in Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Intramolecular cyclization | PPh3, I2, DMF, 80°C | Pyrrolo[2,1-d]tetrazolo[1,5-a]pyrimidine | 62% | |

| Cross-coupling | Pd(PPh3)4, ArB(OH)2, K2CO3 | Biaryl-tetrazole hybrids | 45–78% |

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for structure-activity relationship (SAR) studies targeting enzyme inhibition (e.g., anticonvulsant or anticancer agents ). Future research should prioritize kinetic studies of its hydrolysis pathways and catalytic asymmetric modifications of the pyrrolidine ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares key motifs with other bioactive acetamides and tetrazole derivatives. Below is a comparative analysis:

Physicochemical and Functional Insights

Tetrazole vs. Thiadiazole analogs (e.g., N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-2-chloroacetamide) exhibit stronger hydrogen-bonding interactions but poorer solubility .

Substituent Effects :

- The pyrrolidine-1-carbonyl group in the target compound and ’s analog enhances rigidity and may interact with hydrophobic enzyme pockets. In contrast, hydroxypiperidine () improves water solubility but reduces blood-brain barrier penetration .

- Methoxy vs. Chloro/Hydroxy Groups : The 2-methoxy group in the target compound increases lipophilicity (clogP ~2.5 estimated) compared to polar hydroxy derivatives (clogP ~1.2) .

Synthetic Pathways :

- The target compound’s synthesis likely involves coupling pyrrolidine-carbonyl chloride to a tetrazole precursor, similar to methods in (hydroxyacetamide coupling via Zeolite catalysts).

- Thiazole analogs () use classic coupling reagents (e.g., EDC/HCl) with yields >70%, whereas pyrazole derivatives () require multi-step crystallization for purity .

Q & A

Q. What are the key synthetic routes for preparing 2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide?

The synthesis typically involves sequential functionalization of the tetrazole and acetamide moieties. A common approach includes:

- Step 1: Coupling pyrrolidine-1-carbonyl chloride with a tetrazole precursor under anhydrous conditions in DMF, monitored by TLC for reaction completion .

- Step 2: Introducing the methoxy-acetamide group via nucleophilic substitution using 2-methoxyacetyl chloride and a phenyltetrazole intermediate in the presence of K₂CO₃ as a base .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .

Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to assign protons (e.g., methoxy at δ ~3.3 ppm) and carbonyl carbons (δ ~165-175 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the tetrazole-pyrrolidine intermediate?

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

Q. How can in vitro biological activity assays be designed for this compound?

Q. What strategies are effective for modifying the compound to enhance solubility without altering bioactivity?

Q. How can researchers address thermal instability during synthesis or storage?

- Stability Studies: Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

- Lyophilization: Store the compound as a lyophilized powder under inert gas (N₂) to prevent hydrolysis of the tetrazole ring .

Q. What methods are recommended for analyzing trace impurities in the final product?

- HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm, with quantification against USP standards .

- LC-MS/MS: Fragment ions can identify structural analogs formed during synthesis (e.g., de-methylated byproducts) .

Q. How can solvent choice influence the compound’s reactivity in downstream derivatization?

- Polar Solvents (DMF, DMSO): Stabilize transition states in SN2 reactions (e.g., substitution at the acetamide nitrogen) .

- Low-Polarity Solvents (THF, Toluene): Favor cycloaddition reactions involving the tetrazole ring .

Tables

Q. Table 1. Key Synthetic Parameters for Intermediate Formation

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Tetrazole acylation | Pyrrolidine-1-carbonyl chloride, DMF, 0°C | 78 | 98.5% | |

| Acetamide coupling | 2-Methoxyacetyl chloride, K₂CO₃, RT | 65 | 97.2% |

Q. Table 2. Comparative Spectral Data for Structural Confirmation

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Methoxy | 3.32 (s, 3H) | 56.8 | 1254 |

| Tetrazole C=O | - | 168.5 | 1712 |

| Acetamide C=O | - | 170.1 | 1698 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.